molecular formula C9H7ClO2 B016921 4-Chlorocinnamic acid CAS No. 940-62-5

4-Chlorocinnamic acid

Cat. No. B016921
CAS RN: 940-62-5
M. Wt: 182.6 g/mol
InChI Key: GXLIFJYFGMHYDY-ZZXKWVIFSA-N
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Description

4-Chlorocinnamic acid is an organochlorine compound comprising trans-cinnamic acid having a chloro substituent at the 4-position on the phenyl ring . It is functionally related to trans-cinnamic acid .


Synthesis Analysis

A collection of structurally related 4-chlorocinnamic acid esters was prepared using Fischer esterification reactions, alkyl or aryl halide esterification, and Mitsunobu and Steglich reactions .


Molecular Structure Analysis

4-Chlorocinnamic acid has a molecular formula of C9H7ClO2 . It contains total 19 bond(s); 12 non-H bond(s), 8 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), and 1 hydroxyl group(s) .


Chemical Reactions Analysis

The photochemical dynamics of crystals composed of 4-chlorocinnamic acid, whose photochemistry is dominated by an irreversible [2+2] photodimerization reaction, have been studied . The frontier orbital energy gap of 4CCA shows that it is highly reactive .


Physical And Chemical Properties Analysis

4-Chlorocinnamic acid has a density of 1.3±0.1 g/cm3, a boiling point of 325.3±17.0 °C at 760 mmHg, and a flash point of 150.5±20.9 °C . It has 2 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Application in Cancer Research

Specific Scientific Field

Oncology, specifically the study of cancer cell apoptosis .

Summary of the Application

4-Chlorocinnamic acid derivatives have been found to have significant activities in the apoptosis of cancer cells . This means they can induce programmed cell death in cancer cells, which is a promising avenue for cancer treatment.

Methods of Application

The derivatives of 4-Chlorocinnamic acid are synthesized and then applied to cancer cells in a controlled laboratory setting . The exact procedures and parameters would depend on the specific type of cancer cells being studied.

Results or Outcomes

While the exact results and quantitative data are not available, the study suggests that 4-Chlorocinnamic acid derivatives show promise in inducing apoptosis in cancer cells .

Application in Electrophilic, Nucleophilic and Free Radical Reactive Sites

Specific Scientific Field

Organic Chemistry, specifically the study of electrophilic, nucleophilic and free radical reactive sites .

Summary of the Application

4-Chlorocinnamic acid has been used in studies to predict electrophilic, nucleophilic and free radical reactive sites . These sites are important in many chemical reactions, and understanding them can help in the design of new chemical compounds.

Methods of Application

The local softness values of 4-Chlorocinnamic acid are used in predicting the electrophilic, nucleophilic and free radical reactive sites . The exact methods and parameters would depend on the specific study.

Results or Outcomes

The exact results and quantitative data are not available, but the study suggests that 4-Chlorocinnamic acid can be useful in predicting electrophilic, nucleophilic and free radical reactive sites .

Application in Fischer Esterification Reactions

Specific Scientific Field

Organic Chemistry, specifically Fischer Esterification Reactions .

Summary of the Application

4-Chlorocinnamic acid esters have been prepared using Fischer esterification reactions . This is a type of chemical reaction that produces an ester from a carboxylic acid and an alcohol.

Methods of Application

The esters of 4-Chlorocinnamic acid are prepared using Fischer esterification reactions, alkyl or aryl halide esterification, and Mitsunobu and Steglich reactions .

Results or Outcomes

The esters derived from 4-Chlorocinnamic acid were obtained, with yields varying from 26.3% to 97.6% .

Application in Antimicrobial Activity

Specific Scientific Field

Microbiology, specifically the study of antimicrobial activity .

Summary of the Application

4-Chlorocinnamic acid esters have been found to have significant antimicrobial activity . They have been tested against several strains of bacteria and yeast, including those of the species Candida albicans, Candida glabrata, Candida krusei, Candida guilliermondii, Pseudomonas aeruginosa, and Staphylococcus aureus .

Methods of Application

The esters of 4-Chlorocinnamic acid are synthesized and then applied to various strains of bacteria and yeast in a controlled laboratory setting . The exact procedures and parameters would depend on the specific type of microorganism being studied.

Results or Outcomes

The esters derived from 4-Chlorocinnamic acid were obtained, with yields varying from 26.3% to 97.6% . The ester methyl 4-chlorocinnamate showed efficacy against S. aureus . Methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate were the most effective esters in the antifungal examination .

Application as an Antioxidant

Specific Scientific Field

Pharmacology, specifically the study of antioxidants .

Summary of the Application

Derivatives of cinnamic acid, including 4-Chlorocinnamic acid, are believed to have antioxidant capabilities . These antioxidants can contribute to a variety of health advantages.

Methods of Application

The antioxidant capabilities of 4-Chlorocinnamic acid are studied in a laboratory setting . The exact methods and parameters would depend on the specific study.

Results or Outcomes

While the exact results and quantitative data are not available, the study suggests that 4-Chlorocinnamic acid and its derivatives have potential as antioxidants .

Application in Scavenging Reactive Oxygen Species (ROS)

Specific Scientific Field

Biochemistry, specifically the study of reactive oxygen species .

Summary of the Application

Phenolic derivatives of cinnamic acids, including 4-Chlorocinnamic acid, have been found to be promising candidates for use as antioxidant and anti-inflammatory medicines . They are effective against inflammation, oxidative damage, and oxidative stress .

Methods of Application

The antioxidant and anti-inflammatory capabilities of 4-Chlorocinnamic acid are studied in a laboratory setting . The exact methods and parameters would depend on the specific study.

Results or Outcomes

While the exact results and quantitative data are not available, the study suggests that 4-Chlorocinnamic acid and its derivatives are effective in scavenging reactive oxygen species .

Application in Antibacterial Activity

Specific Scientific Field

Microbiology, specifically the study of antibacterial activity .

Summary of the Application

Esters derived from 4-Chlorocinnamic acid have a broad spectrum of pharmacological properties that include antibacterial activity . They have been tested against several strains of bacteria .

Methods of Application

The esters of 4-Chlorocinnamic acid are synthesized and then applied to various strains of bacteria in a controlled laboratory setting . The exact procedures and parameters would depend on the specific type of bacteria being studied.

Results or Outcomes

The ester methyl 4-chlorocinnamate showed efficacy against S. aureus at the highest concentration tested .

Application in Antiviral Activity

Specific Scientific Field

Virology, specifically the study of antiviral activity .

Summary of the Application

Cinnamic acid derivatives, including 4-Chlorocinnamic acid, have been found to have antiviral activities . Both naturally occurring and synthetically produced forms of the compound have been identified for their antiviral activities .

Methods of Application

The antiviral capabilities of 4-Chlorocinnamic acid are studied in a laboratory setting . The exact methods and parameters would depend on the specific study.

Results or Outcomes

While the exact results and quantitative data are not available, the study suggests that 4-Chlorocinnamic acid and its derivatives have potential as antivirals .

Application in Antifungal Activity

Specific Scientific Field

Mycology, specifically the study of antifungal activity .

Summary of the Application

Esters derived from 4-Chlorocinnamic acid have been found to have significant antifungal activity . They have been tested against several strains of yeast, including those of the species Candida albicans, Candida glabrata, Candida krusei, Candida guilliermondii .

Methods of Application

The esters of 4-Chlorocinnamic acid are synthesized and then applied to various strains of yeast in a controlled laboratory setting . The exact procedures and parameters would depend on the specific type of yeast being studied.

Results or Outcomes

Methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate were the most effective esters in the antifungal examination (MIC = 0.13 and 0.024 μmol/mL, respectively) .

Safety And Hazards

4-Chlorocinnamic acid may be harmful if inhaled, swallowed, or absorbed through skin. It may cause respiratory tract irritation, skin irritation, and eye irritation .

properties

IUPAC Name

(E)-3-(4-chlorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GXLIFJYFGMHYDY-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID001275521
Record name (2E)-3-(4-Chlorophenyl)-2-propenoic acid
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Molecular Weight

182.60 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name 4-Chlorocinnamic acid
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Product Name

4-Chlorocinnamic acid

CAS RN

940-62-5, 1615-02-7
Record name (2E)-3-(4-Chlorophenyl)-2-propenoic acid
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Record name (E)-p-Chlorocinnamic acid
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Record name Cinnamic acid, p-chloro-
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Record name (E)-p-Chlorocinnamic acid
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Record name 4-CHLOROCINNAMIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
416
Citations
RHN Silva, A Andrade, DF Nóbrega… - BioMed Research …, 2019 - hindawi.com
… In this study, a collection of structurally related 4-chlorocinnamic acid esters was prepared using Fischer esterification reactions, alkyl or aryl halide esterification, and Mitsunobu and …
Number of citations: 15 www.hindawi.com
T Kim, L Zhu, LJ Mueller, CJ Bardeen - CrystEngComm, 2012 - pubs.rsc.org
The photochemical dynamics of crystals composed of 4-chlorocinnamic acid (4Cl-CA), whose photochemistry is dominated by an irreversible [2+2] photodimerization reaction, are …
Number of citations: 66 pubs.rsc.org
H Yamada, N Itoh, Y Izumi - Journal of Biological Chemistry, 1985 - ASBMB
… However, 4-nitrocinnamic acid and 4-chlorocinnamic acid having electron-attracting groups did not serve as a substrate of the enzyme. The enzyme also did not act on acrylic acid, …
Number of citations: 72 www.jbc.org
S Chakraborty, S Joseph… - Angewandte Chemie …, 2018 - Wiley Online Library
… We therefore chose to explore 4-chlorocinnamic acid (4CCA), which in its pure form is isostructural with pure 4BCA, as a model. Naturally, this led to an experimental exploration of the …
Number of citations: 15 onlinelibrary.wiley.com
L Devi, V Arjunan, MK Marchewka, S Mohan - Recent Trends in Materials …, 2017 - Springer
… Table 4 The charge distributions and Fukui functions of trans–4–chlorocinnamic acid … Table 6 Second order perturbation theory analysis of trans–4–chlorocinnamic acid by NBO method …
Number of citations: 4 link.springer.com
Y Cui, YH Hu, F Yu, J Zheng, LS Chen, QX Chen… - International journal of …, 2017 - Elsevier
… para-substituted cinnamic acid derivatives (4-chlorocinnamic acid, 4-ethoxycinnamic acid and 4-… The native-PAGE results showed that 4-chlorocinnamic acid (4-CCA), 4-ethoxycinnamic …
Number of citations: 32 www.sciencedirect.com
FM Sun, JS Wang, RW Traxler - Chemosphere, 2000 - Elsevier
… The results from the biodegradation of U-[ 14 C]benzoic acid, cinnamic acid, 3-chlorocinnamic acid and 4-chlorocinnamic acid suggest that the first step of the ortho-dehalogenation …
Number of citations: 6 www.sciencedirect.com
KA de Siqueira, RG Liotti, AH Januário… - Biocontrol Science …, 2022 - Taylor & Francis
… % 60% methanol, and 4-chlorocinnamic acid – towards MRC-5 … isolated and identified 4-chlorocinnamic acid as a bioactive … The spectrum of antifungal action of 4-chlorocinnamic acid …
Number of citations: 3 www.tandfonline.com
CD Calvano, G Ventura, F Palmisano… - Journal of Mass …, 2016 - Wiley Online Library
4‐Chloro‐α‐cyanocinnamic acid (ClCCA) is a very useful matrix able to give the protonated adduct [M+H] + of intact cyanocobalamin (CNCbl) as the base peak (m/z 1355.58) in matrix‐…
K Čapková, Y Yoneda, TJ Dickerson… - Bioorganic & medicinal …, 2007 - Elsevier
… Among them, 2-bromo-4-chlorocinnamic acid hydroxamate, 2-methyl-4-chlorocinnamic acid hydroxamate, and 2-trifluoromethyl-4-chlorocinnamic acid hydroxamate displayed …
Number of citations: 60 www.sciencedirect.com

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